![molecular formula C27H45IN2 B1678664 1-Benzyl-3-cetyl-2-methylimidazolium iodide CAS No. 278603-08-0](/img/structure/B1678664.png)
1-Benzyl-3-cetyl-2-methylimidazolium iodide
Overview
Description
1-Benzyl-3-cetyl-2-methylimidazolium iodide (BCMI) is a quaternary ammonium salt, which is synthesized from 1-benzyl-3-cetyl-2-methylimidazole (BCM) and iodide ions. The BCMI salt is a highly efficient reagent used in organic synthesis and has a wide range of applications in the scientific research field. It is used as a catalyst in organic synthesis, as a surfactant in biotechnology, and as a ligand in drug discovery. BCMI is also used in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Scientific Research Applications
Antibacterial Agent Development
1-Benzyl-3-cetyl-2-methylimidazolium iodide (NH125) has been investigated as a novel and effective antibacterial agent. Synthesized to combat drug-resistant bacteria, NH125 has shown significant efficacy against various strains. In vitro experiments demonstrated that NH125 effectively inhibited different histidine protein kinases. It was particularly sensitive against oxacillin-resistant Staphylococcus aureus (ORSA), vancomycin-resistant Enterococcus faecalis (VRE), penicillin-resistant Streptococcus pneumoniae (PRS), and other Gram-positive and Gram-negative bacteria (Yamamoto et al., 2000).
Biofilm Formation and Virulence Factor Control
Research on the effects of sub-minimal inhibitory concentration (sub-MIC) of NH125 on Staphylococcus aureus has revealed its potential in controlling biofilm formation and virulence factors. NH125 was found to repress biofilm formation and downregulate the expression of most virulence factors in a strain-dependent manner. Its impact was also notable in a Galleria mellonella model, where methicillin-resistant S. aureus pre-exposed to NH125 showed significantly lower killing rates (Liu et al., 2018).
Corrosion Inhibition
NH125 and similar compounds have been tested as corrosion inhibitors. For instance, 1-butyl-3-methyl-1H-benzimidazolium iodide (BMBIMI) was found to be an effective mixed-type corrosion inhibitor for mild steel in sulfuric acid solution. These compounds' adsorption on the steel surface aligns with the Langmuir adsorption isotherm, suggesting their potential in industrial applications to prevent corrosion (Zheng et al., 2014).
Catalysis in Chemical Reactions
Compounds similar to NH125 have been utilized as catalysts in various chemical reactions. For example, N,N-Dimethylbenzimidazolium iodide has been used to catalyze benzoin condensation and Stetter reaction, demonstrating theversatility of these compounds in facilitating diverse chemical processes. The reaction media containing benzimidazolium salt can be reused several times without significant loss of efficiency, indicating its potential for sustainable chemical processes (Phungpis et al., 2014).
Solar Energy Applications
Imidazolium iodide compounds, including those structurally related to NH125, have been applied in dye-sensitized solar cells (DSSCs). These compounds, used as ionic liquid electrolytes, have significantly improved the solar energy conversion efficiency of DSSCs. Their addition results in enhanced ionic conductivity and diffusion coefficient of the triiodide, leading to an increase in photocurrent density. These findings highlight the potential of imidazolium iodides in advancing solar energy technology (Yang et al., 2011).
Antibacterial Properties in Nanoparticle Synthesis
Imidazolium halide ionic liquids, similar to NH125, have been used in the synthesis of silver nanoparticles (AgNPs), which exhibit strong antibacterial activities. These ionic liquids provide a solvent-free environment for AgNP synthesis, enhancing their antibacterial efficiency against various bacteria strains. The unique properties of these ionic liquids significantly contribute to the controlled antibacterial activities of AgNPs (Patil et al., 2019).
Mechanism of Action
NH125, also known as 1-Benzyl-3-cetyl-2-methylimidazolium iodide or eEF-2 Kinase Inhibitor, is a potent and selective inhibitor of eukaryotic elongation factor 2 kinase (eEF-2K) and has been widely studied for its potential in cancer treatment .
Target of Action
NH125 primarily targets the eukaryotic elongation factor 2 kinase (eEF2K) . eEF2K is a unique protein kinase involved in calmodulin-mediated signaling pathways . It plays a crucial role in protein synthesis by regulating the elongation step of protein synthesis .
Mode of Action
NH125 inhibits eEF2K activity, but interestingly, it also induces the phosphorylation of eEF2 . It has been found that NH125 competes with calmodulin rather than ATP as a mechanism of action .
Biochemical Pathways
The inhibition of eEF2K by NH125 affects the protein synthesis pathway. The phosphorylation of eEF2 on its highly conserved Thr56 residue inhibits its activity and thereby negatively regulates protein synthesis . This regulation of protein synthesis is particularly important in cancer cells, where protein synthesis is often upregulated.
Result of Action
The inhibition of eEF2K by NH125 has been linked to apoptotic and autophagic cancer cell death, as well as decreased VEGF levels and angiogenesis . Moreover, the induction of eEF2 phosphorylation by NH125 has been associated with the inhibition of cancer cell growth .
properties
IUPAC Name |
1-benzyl-3-hexadecyl-2-methylimidazol-1-ium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H45N2.HI/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-28-23-24-29(26(28)2)25-27-20-17-16-18-21-27;/h16-18,20-21,23-24H,3-15,19,22,25H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWOHCBHAGBLLT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C=C[N+](=C1C)CC2=CC=CC=C2.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20439853 | |
Record name | NH125 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
278603-08-0 | |
Record name | NH125 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20439853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzyl-3-cetyl-2-methylimidazolium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does NH125 affect bacterial cells?
A2: Studies suggest NH125 acts against bacteria by disrupting their lipid bilayers, similar to a detergent. This leads to membrane permeabilization and ultimately cell death. [] This mechanism is particularly effective against persistent cells, which are typically tolerant to conventional antibiotics. []
Q2: Can you elaborate on NH125's impact on bacterial biofilms?
A3: NH125 exhibits potent activity against bacterial biofilms, effectively disrupting and eradicating them. [, ] Studies have shown its effectiveness against biofilms formed by methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus faecium (VRE). [] This activity makes it a promising candidate for addressing biofilm-related infections.
Q3: What is the molecular formula and weight of NH125?
A3: While the provided research papers don't explicitly state the molecular formula and weight of NH125, these can be deduced from its chemical name, 1-Benzyl-3-cetyl-2-methylimidazolium iodide. The molecular formula is C28H49IN2 and the molecular weight is 524.6 g/mol.
Q4: Is there any spectroscopic data available for NH125?
A4: The provided research papers do not discuss spectroscopic data for NH125.
Q5: How does modifying the structure of NH125 affect its activity against MRSA persister cells?
A6: Research has shown that N-arylated analogues of NH125 demonstrate significantly improved biofilm eradication potency and rapid persister-cell-killing activities against MRSA compared to the parent compound. [] Specifically, introducing an N-aryl group to the imidazolium core of NH125 appears to enhance these activities.
Q6: What is known about the stability of NH125?
A7: One study found that an N-arylated NH125 analogue exhibited comparable shelf-stability to the disinfectant benzyldimethylhexadecylammonium chloride (16-BAC) over 111 days of storage. []
Q7: Has NH125 demonstrated efficacy in any in vivo models?
A8: Yes, NH125 has shown promising results in preclinical studies. For instance, it significantly reduced tumor volume in a mouse model of glioblastoma when delivered via encapsulated PEG–PCL nanoparticles. [] Additionally, it has shown efficacy in a rat model of hypertension, where it reduced blood pressure, inflammatory markers, and vascular hypertrophy. []
Q8: Are there any known mechanisms of resistance to NH125?
A10: Research suggests that P-glycoprotein (P-gp), a transmembrane efflux pump, can mediate resistance to NH125. [] This is a common mechanism of resistance observed with many chemotherapeutic agents, suggesting that combining NH125 with P-gp inhibitors could potentially enhance its efficacy.
Q9: What information is available regarding the toxicity and safety profile of NH125?
A9: While the provided research highlights the potential therapeutic applications of NH125, detailed data on its toxicity and safety profile are limited in these papers. Further investigation is required to fully elucidate its safety profile for potential clinical applications.
Q10: Have any specific drug delivery systems been explored for NH125?
A12: Yes, one study successfully employed encapsulated PEG–PCL nanoparticles for the delivery of NH125 in a glioblastoma mouse model. [] This approach led to sustained drug release and a significant reduction in tumor volume, suggesting the potential of nanoformulations for improving NH125 delivery.
Q11: What analytical techniques have been used to study the effects of NH125?
A13: Several analytical techniques have been employed to investigate NH125's effects. These include Western blotting to assess protein expression and phosphorylation levels, [, , ] real-time PCR for gene expression analysis, [] fluorescence-based assays to measure bacterial membrane permeabilization, [] and cell viability assays to determine the compound's effect on cell growth and survival. [, ]
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